(E)-3-(3-bromophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(E)-3-(3-bromophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a bromophenyl group, a quinazolinone moiety, and a nitrile group. It is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Formation of the Enenitrile Moiety: The enenitrile moiety can be introduced through a Knoevenagel condensation reaction between the quinazolinone derivative and a suitable aldehyde or ketone in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of bromophenyl quinazolinone carboxylic acids.
Reduction: Formation of amine derivatives of the compound.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
(E)-3-(3-bromophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to investigate the biological functions of quinazolinone derivatives and their interactions with biological targets.
Pharmaceutical Development: Research is conducted to explore its potential as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell growth and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-chlorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
- (E)-3-(3-fluorophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
- (E)-3-(3-methylphenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
Uniqueness
(E)-3-(3-bromophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical properties compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
(E)-3-(3-bromophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O/c18-13-5-3-4-11(9-13)8-12(10-19)16-20-15-7-2-1-6-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXUTGLJHOWVAQ-XYOKQWHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC(=CC=C3)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CC(=CC=C3)Br)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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